molecular formula C19H23ClN2O2S B2730784 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1171565-42-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2730784
CAS RN: 1171565-42-6
M. Wt: 378.92
InChI Key: QTDQBMMSDWDUMG-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Thiosemicarbazides and Triazoles : Research has shown that compounds related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide can be synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate. These compounds, including thiosemicarbazides and triazoles, have been investigated for their antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from similar structures have been synthesized and identified as potential anti-inflammatory and analgesic agents. These compounds have shown promising results in cyclooxygenase inhibition and have exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Potential

  • Anticancer Activity of Thiadiazole Derivatives : Studies on compounds containing the thiadiazole scaffold, similar in structure to this compound, have demonstrated significant in vitro anticancer activity against various cancer cell lines. These compounds exhibited GI50 values comparable to standard drugs like Adriamycin (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Pharmaceutical Applications

Novel Synthesis Methods

  • Facile Synthesis of Benzimidazole Derivatives : Research has been conducted on the synthesis of novel benzimidazole derivatives, which are structurally related to this compound. These derivatives have been explored for their potential antimicrobial activities (Abdellatif, Elshemy, El-Badry, Ragab, & El-Enany, 2013).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-12-8-9-15(20)17-16(12)21-19(25-17)22(11-14-7-4-10-24-14)18(23)13-5-2-3-6-13/h8-9,13-14H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDQBMMSDWDUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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